10-Oxo(6,7,8,9-~2~H₄)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide, commonly known as oxcarbazepine, is a compound primarily used in the treatment of epilepsy and bipolar disorder. This compound belongs to the dibenzazepine class of drugs and is closely related to carbamazepine, another anticonvulsant medication. It has gained attention for its efficacy in managing seizures and mood stabilization.
Chemically, oxcarbazepine is classified as a dihydro-dibenzazepine derivative. It features a fused ring structure that contributes to its pharmacological properties. The compound's IUPAC name reflects its complex structure, which includes multiple aromatic rings and functional groups.
The synthesis of 10-oxo(6,7,8,9-~2~H₄)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide can be achieved through several synthetic routes:
The synthesis often requires careful control of temperature and pH to achieve high yields and purity. The use of inexpensive and safe reagents has been emphasized in recent methods to enhance practicality for industrial applications.
The molecular formula for 10-oxo(6,7,8,9-~2~H₄)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is , with a molecular weight of approximately 209.24 g/mol. The compound features a complex structure characterized by:
The accurate mass of the compound is 209.0841 g/mol, with notable spectral data available for identification purposes, including NMR and IR spectra.
Oxcarbazepine undergoes various chemical reactions that are important for its synthesis and degradation:
The reaction conditions must be optimized to prevent degradation or unwanted side reactions. For instance, controlling temperature during hydrolysis is crucial to maintain product integrity.
Oxcarbazepine functions primarily as an anticonvulsant by stabilizing neuronal membranes and inhibiting repetitive neuronal firing. Its mechanism involves:
Clinical studies have demonstrated its effectiveness in reducing seizure frequency in patients with epilepsy, showcasing its role in enhancing neuronal stability.
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity levels (often >95% purity reported) and characterize the compound further .
Oxcarbazepine is primarily used in:
Research continues into its potential applications beyond these uses, including investigations into its effects on neuropathic pain and mood disorders.
The synthesis of dibenzazepine carboxamide derivatives historically relied on multistep organic transformations, often commencing from anthranilic acid derivatives or substituted diphenylamines. Classical Friedländer quinoline synthesis principles, involving the condensation of 2-aminobenzaldehydes with carbonyl compounds, have been adapted for constructing the azepine core, though azepines present greater ring strain challenges than quinolines [1]. For non-deuterated analogs, a typical sequence involves:
A significant limitation for deuterated analogs was the lack of regioselective deuteration methods. Traditional approaches involved post-synthesis exchange using D₂O/acid catalysts, leading to non-specific deuterium incorporation and potential loss at labile positions (e.g., N-H or carboxamide protons). Alternatively, deuterated starting materials (e.g., perdeuterio-cyclohexanone) were used, but this was costly and inefficient for selective ring deuteration [6].
Table 1: Traditional Methods for Dibenzazepine Carboxamide Synthesis
Step | Reagents/Conditions | Yield Range | Key Limitations |
---|---|---|---|
Azepine Ring Closure | H₂SO₄, 150-180°C, 6-12 h | 45-65% | Low yields, polymerization side products |
Carboxylation | Pd(PPh₃)₄, CO, Amine, 80-100°C | 60-75% | Catalyst cost, sensitivity to air/moisture |
Oxidation (10-position) | KMnO₄ or CrO₃, Acetic acid | 50-70% | Poor functional group tolerance, toxic reagents |
Deuteration | D₂O/DCl or D₂SO₄, reflux | <40% (regioisomeric mixture) | Non-selective, low isotopic purity |
Modern routes leverage catalytic systems for efficient, regioselective deuterium incorporation and improved atom economy. Key strategies include:
Mechanistic insights reveal that metal-organic frameworks (MOFs) like UiO-66 or MIL-101 act as molecular sieves, enhancing regioselectivity by confining deuteration to the electron-rich 6-9 positions via pore size constraints and Lewis acid sites activating C-H bonds [4].
Table 2: Modern Catalytic Methods for Deuterium Incorporation
Method | Catalyst System | Conditions | D-Incorporation | Yield |
---|---|---|---|---|
Heterogeneous H/D Exchange | Pt/TiO₂ (3 nm nanoparticles) | D₂ (1 atm), DMF, 80°C, 6 h | >95% (positions 6-9) | 85% |
Continuous Flow Oxidation/Deuteration | V₂O₅-WO₃/TiO₂ monolith | D₂O/CH₃CN, 150°C, 15 min | 92-95% | 80% |
Organocatalyzed Enantioselective | L-Proline-Derived Catalyst | D₂O/THF, RT, 24 h | 90% (α-position) | 75% (98% ee) |
Scaling deuterated dibenzazepine carboxamide synthesis requires addressing cost, efficiency, and purification challenges:
Table 3: Key Optimization Parameters for Industrial Production
Parameter | Bench Scale | Optimized Industrial Process | Improvement |
---|---|---|---|
Space-Time Yield (STY) | 40 g·L⁻¹·h⁻¹ (batch) | 120 g·L⁻¹·h⁻¹ (continuous) | 3x higher throughput |
D₂ Consumption | 5.0 equivalents | 1.5 equivalents | 67% reduction |
Catalyst Loading | 5 mol% Pt | 0.5 mol% Pt (immobilized) | 90% reduction |
Isotopic Purity | 90-95% | >99.5% (SMB purification) | Meets pharma standards |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9